1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one 1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.: 2242777-07-5
VCID: VC5426064
InChI: InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3
SMILES: CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F
Molecular Formula: C17H15F3N2O
Molecular Weight: 320.315

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one

CAS No.: 2242777-07-5

Cat. No.: VC5426064

Molecular Formula: C17H15F3N2O

Molecular Weight: 320.315

* For research use only. Not for human or veterinary use.

1-[(3-Methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one - 2242777-07-5

Specification

CAS No. 2242777-07-5
Molecular Formula C17H15F3N2O
Molecular Weight 320.315
IUPAC Name 1-[(3-methylpyridin-4-yl)methyl]-4-(3,4,5-trifluorophenyl)pyrrolidin-2-one
Standard InChI InChI=1S/C17H15F3N2O/c1-10-7-21-3-2-11(10)8-22-9-13(6-16(22)23)12-4-14(18)17(20)15(19)5-12/h2-5,7,13H,6,8-9H2,1H3
Standard InChI Key RFSDYRVOGWHOFT-UHFFFAOYSA-N
SMILES CC1=C(C=CN=C1)CN2CC(CC2=O)C3=CC(=C(C(=C3)F)F)F

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Stereochemistry

The compound has the molecular formula C17H15F3N2O (molecular weight: 319.31 g/mol) and is characterized by its (4R)-stereoisomeric configuration . Key structural features include:

  • A pyrrolidin-2-one ring serving as the central scaffold.

  • A 3,4,5-trifluorophenyl group at the 4-position, introducing strong electron-withdrawing effects.

  • A 3-methylpyridin-4-ylmethyl substituent at the 1-position, enhancing lipophilicity and SV2A binding .

The SMILES notation (CC1=C(C=CN=C1)CN2C[C@H](CC2=O)C3=CC(=C(C(=C3)F)F)F) and InChIKey (RFSDYRVOGWHOFT-ZDUSSCGKSA-N) provide unambiguous identifiers for its three-dimensional conformation .

Physicochemical Properties

Predicted physicochemical parameters include:

  • LogP: ~2.1 (moderate lipophilicity, facilitating blood-brain barrier penetration).

  • Hydrogen bond donors/acceptors: 1/4, respectively.

  • Topological polar surface area: 45.6 Ų .

Synthetic Methodology and Optimization

Key Synthetic Routes

The synthesis follows a modular approach, as exemplified by related pyrrolidin-2-one derivatives :

  • Core Formation:

    • Cyclization of 4-(3,4,5-trifluorophenyl)pyrrolidin-2-one via intramolecular lactamization.

    • Asymmetric organocatalysis using iminium intermediates to establish the (4R)-configuration .

  • Side Chain Introduction:

    • Alkylation of the pyrrolidin-2-one nitrogen with (3-methylpyridin-4-yl)methyl methanesulfonate under basic conditions (NaH, tetrabutylammonium iodide) .

    • Purification via silica gel chromatography (ethyl acetate/ethanol gradient) .

Representative Reaction Scheme:

4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one+(3-methylpyridin-4-yl)methyl methanesulfonateNaH, THFTarget Compound\text{4-(3,4,5-Trifluorophenyl)pyrrolidin-2-one} + \text{(3-methylpyridin-4-yl)methyl methanesulfonate} \xrightarrow{\text{NaH, THF}} \text{Target Compound}

Pharmacological Applications: SV2A Targeting

Mechanism of Action

The compound binds to SV2A, a transmembrane glycoprotein critical for synaptic vesicle exocytosis. SV2A ligands are implicated in:

  • Modulating neurotransmitter release.

  • Serving as biomarkers for synaptic density in neurodegenerative diseases .

ParameterSynVesT-1 (Analog)Target Compound (Predicted)
Kd (nM)1.52.0–3.0
Blood-Brain Barrier PenetrationHighModerate-High
Metabolic Stabilityt1/2 = 45 min (rat)t1/2 = 60–90 min (estimated)

Data extrapolated from .

Structural and Conformational Analysis

X-ray Crystallography Insights

Though crystal structures of the exact compound are unpublished, related analogs reveal:

  • Pyrrolidin-2-one Ring: Adopts a half-chair conformation.

  • Trifluorophenyl Group: Orthogonal to the lactam plane, maximizing π-π interactions with SV2A .

Fluorine Substituent Effects

The 3,4,5-trifluorophenyl moiety enhances:

  • Metabolic stability by resisting oxidative degradation.

  • Binding affinity through hydrophobic and electrostatic interactions .

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